molecular formula C10H22O B8253865 (S)-decan-3-ol CAS No. 120523-17-3

(S)-decan-3-ol

Cat. No.: B8253865
CAS No.: 120523-17-3
M. Wt: 158.28 g/mol
InChI Key: ICEQLCZWZXUUIJ-JTQLQIEISA-N
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Description

(S)-Decan-3-ol is an organic compound belonging to the class of secondary alcohols. It is characterized by a hydroxyl group (-OH) attached to the third carbon of a decane chain. The “(S)” denotes its stereochemistry, indicating that it is the enantiomer with a specific spatial arrangement. This compound is often found in natural sources and is used in various applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-Decan-3-ol can be synthesized through several methods. One common approach involves the reduction of (S)-3-decanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of (S)-3-decanone. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a solvent like ethanol or methanol, ensuring high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can be oxidized to (S)-3-decanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to (S)-decan-3-amine using reducing agents such as lithium aluminum hydride (LiAlH4) in the presence of ammonia.

    Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride (SOCl2) can convert it to (S)-3-chlorodecane.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetone.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).

Major Products Formed:

    Oxidation: (S)-3-decanone.

    Reduction: (S)-decan-3-amine.

    Substitution: (S)-3-chlorodecane.

Scientific Research Applications

(S)-Decan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in pheromone signaling in insects.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals.

    Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

(S)-Decan-3-ol can be compared with other secondary alcohols such as (S)-2-decanol and (S)-4-decanol. While all these compounds share a similar decane backbone, their unique stereochemistry and position of the hydroxyl group confer different chemical and physical properties. For instance, (S)-2-decanol has the hydroxyl group on the second carbon, making it more reactive in certain substitution reactions compared to this compound.

Comparison with Similar Compounds

  • (S)-2-decanol
  • (S)-4-decanol
  • ®-decan-3-ol (enantiomer)

Properties

IUPAC Name

(3S)-decan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-3-5-6-7-8-9-10(11)4-2/h10-11H,3-9H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEQLCZWZXUUIJ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@H](CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317211
Record name (3S)-3-Decanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120523-17-3
Record name (3S)-3-Decanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120523-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Decanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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